1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea
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Overview
Description
1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea is a synthetic organic compound characterized by the presence of a dichlorophenyl group and an indole moiety linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 5-methylindole.
Formation of Isocyanate: 3,4-dichloroaniline is treated with phosgene or a phosgene substitute to form 3,4-dichlorophenyl isocyanate.
Urea Formation: The 3,4-dichlorophenyl isocyanate is then reacted with 2-(5-methyl-1H-indol-3-yl)ethylamine to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biological targets can help elucidate the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea: Lacks the methyl group on the indole moiety.
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea: Contains a methoxy group instead of a methyl group on the indole moiety.
Uniqueness
1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea is unique due to the presence of both the dichlorophenyl and the 5-methylindole groups. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The presence of the methyl group on the indole ring can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
Molecular Formula |
C18H17Cl2N3O |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea |
InChI |
InChI=1S/C18H17Cl2N3O/c1-11-2-5-17-14(8-11)12(10-22-17)6-7-21-18(24)23-13-3-4-15(19)16(20)9-13/h2-5,8-10,22H,6-7H2,1H3,(H2,21,23,24) |
InChI Key |
IDMRLFKKGXWCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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